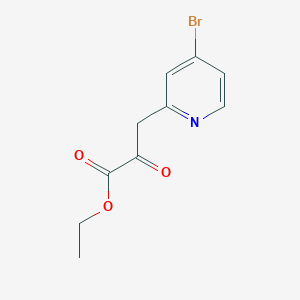

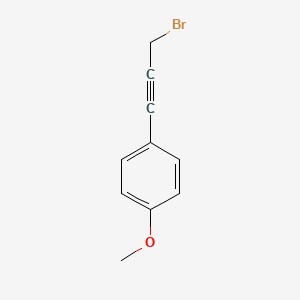

Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

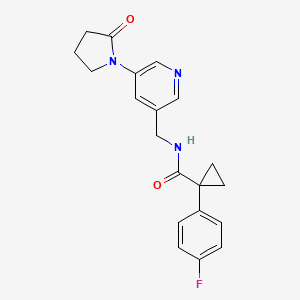

Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate is a chemical compound that is part of a broader class of organic compounds known for their utility in various chemical reactions and syntheses. The compound is characterized by the presence of a bromopyridine group attached to an oxopropanoate ester moiety.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of halogenated precursors with other reagents. For instance, ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate is formed by reacting a cyclobutane dione with bromine in the presence of ethanol . Similarly, ethyl 3-bromo-2-oxopropanoate can react with hydroxylamine hydrochloride in methanol-chloroform to yield an oxime . These methods indicate that halogenated oxopropanoates are versatile intermediates for further chemical transformations.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray structure analysis. For example, the structure of ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate was determined to be orthorhombic with specific cell dimensions . Although the exact structure of Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate is not provided, similar analytical techniques would likely be employed to determine its molecular geometry.

Chemical Reactions Analysis

Ethyl 3-bromo-2-oxopropanoate is a reactive intermediate that can undergo various chemical reactions. It can react with primary amines, carbon disulfide, and anhydrous potassium phosphate to form thioxothiazolidine carboxylates . It also serves as a precursor for the synthesis of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate when reacted with 6-methylpyridin-2-amine . These reactions demonstrate the compound's reactivity and potential for creating diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-bromo-2-oxopropanoate derivatives include melting points, solubility in organic solvents, and stability under refrigeration . As an alkylating agent, it is highly reactive and must be handled with appropriate precautions . These properties are crucial for the handling and storage of the compound and its derivatives in a laboratory setting.

科学的研究の応用

Polymorphism Study

Polymorphism in related chemical structures has been characterized using spectroscopic and diffractometric techniques, highlighting the challenges in analytical and physical characterization of polymorphic forms, which is essential for understanding the physical and chemical properties of a compound like Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate (F. Vogt et al., 2013).

Mechanistic Studies

Mechanistic investigations into aldol condensation reactions involving similar esters have been conducted, providing insights into the behavior of these compounds in various conditions, which can be useful for developing new synthetic methods or improving existing ones (D. Fleury et al., 1981).

Synthetic Applications

Research into the oxidative dehydrobromination of related compounds has offered a simple and efficient synthetic route to valuable derivatives, demonstrating the potential of Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate for synthesizing complex molecules (E. Gorbunova & V. Mamedov, 2006).

Material Science

Studies on microwave-assisted synthesis of related compounds for the introduction of metal coordination sites in polyacrylates underline the importance of such esters in developing new materials with potential applications in various fields, including electronics and catalysis (Katharina Heintz et al., 2017).

Novel Ligand Synthesis

The compound has been involved in the synthesis of novel ligands, demonstrating its utility in creating complex chemical architectures that can be used in coordination chemistry and potentially in the development of new pharmaceuticals (R. Zong et al., 2008).

Safety And Hazards

将来の方向性

While specific future directions for Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate were not found, a study on a series of novel 2-(pyridin-2-yl) pyrimidine derivatives showed promising anti-fibrotic activities . This suggests potential future research directions in the development of novel anti-fibrotic drugs .

特性

IUPAC Name |

ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c1-2-15-10(14)9(13)6-8-5-7(11)3-4-12-8/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKXFZMKEKZFMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC1=NC=CC(=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(tetrahydro-2H-pyran-4-yl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2551480.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2551482.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3,5-diethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2551483.png)

![4-Methyl-7-(phenoxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2551488.png)

![1-ethyl-4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)piperazine-2,3-dione](/img/structure/B2551490.png)

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2551491.png)

![[1-Allyl-1-(4-methylphenyl)-3-buten-1-yl]amine hydrochloride](/img/no-structure.png)

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2551499.png)

![3-(azepan-1-ylcarbonyl)-6-butyl[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2551500.png)